

An In-depth Technical Guide to 1-Chloro-2,2-dimethoxypropane

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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethoxypropane

CAS No.: 32730-70-4

Cat. No.: B2755789

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Reagent

In the ever-evolving field of chemical synthesis, the exploration of novel reagents is paramount to innovation. This guide is dedicated to a lesser-documented compound, **1-Chloro-2,2-dimethoxypropane** (CAS No. 32730-70-4). The existing body of public-domain literature on this specific molecule is notably sparse. Consequently, this document serves as a forward-looking technical guide, combining the limited available data with expert-driven predictions based on fundamental chemical principles and the known characteristics of analogous structures. The insights herein are intended to empower researchers to anticipate the behavior of this compound and to provide a solid theoretical framework for its potential synthesis and application. All predicted data should be verified through empirical testing.

Chemical Identity and Physicochemical Properties

1-Chloro-2,2-dimethoxypropane is a halogenated acetal. Its structure suggests a unique combination of reactivity stemming from the primary chloride and the protected ketone functionality. While comprehensive experimental data is not widely published, we can assemble its basic identifiers and predict key physical properties.

Property	Value	Source/Basis
IUPAC Name	1-Chloro-2,2-dimethoxypropane	-
Synonyms	alpha-Chloroacetone dimethyl acetal	[1]
CAS Number	32730-70-4	[1]
Molecular Formula	C ₅ H ₁₁ ClO ₂	[1]
Molecular Weight	138.59 g/mol	[1]
Predicted Boiling Point	130-140 °C	Prediction based on structural analogues
Predicted Density	1.05 - 1.15 g/mL	Prediction based on structural analogues
Predicted Solubility	Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols). Limited solubility in water.	Structural analysis

Mechanistic Insights: Predicted Reactivity and Stability

The reactivity of **1-Chloro-2,2-dimethoxypropane** is dictated by its two primary functional groups: the primary alkyl chloride and the dimethyl acetal.

The Acetal Group: Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyls.[2] The dimethoxypropane moiety in the target molecule is therefore expected to be robust to a wide range of non-acidic reagents, including common nucleophiles and bases. However, under acidic conditions, particularly in the presence of water, the acetal is susceptible to hydrolysis, which would regenerate the parent α -chloro ketone (chloroacetone) and methanol.[2] This reaction is reversible.

The Primary Chloride: The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic substitution (S_N2) reactions.[3] The presence of the adjacent quaternary carbon may introduce some steric hindrance, potentially slowing the rate of substitution compared to less hindered primary chlorides. Common nucleophiles such as amines, thiols, cyanides, and azides are expected to displace the chloride to form new carbon-heteroatom bonds.

Proposed Synthetic Protocol: A Pathway to 1-Chloro-2,2-dimethoxypropane

Given the lack of a published, validated synthesis for **1-Chloro-2,2-dimethoxypropane**, a logical and efficient approach would be the direct acetalization of chloroacetone. Chloroacetone is a readily available starting material.[4]

Reaction Principle: The synthesis involves the acid-catalyzed reaction of chloroacetone with methanol. To drive the equilibrium towards the acetal product, a dehydrating agent or a method to remove the water byproduct is essential. 2,2-Dimethoxypropane is itself an effective water scavenger, reacting with water to form acetone and methanol, and could be used in excess to drive the reaction. Alternatively, a Dean-Stark apparatus could be employed.

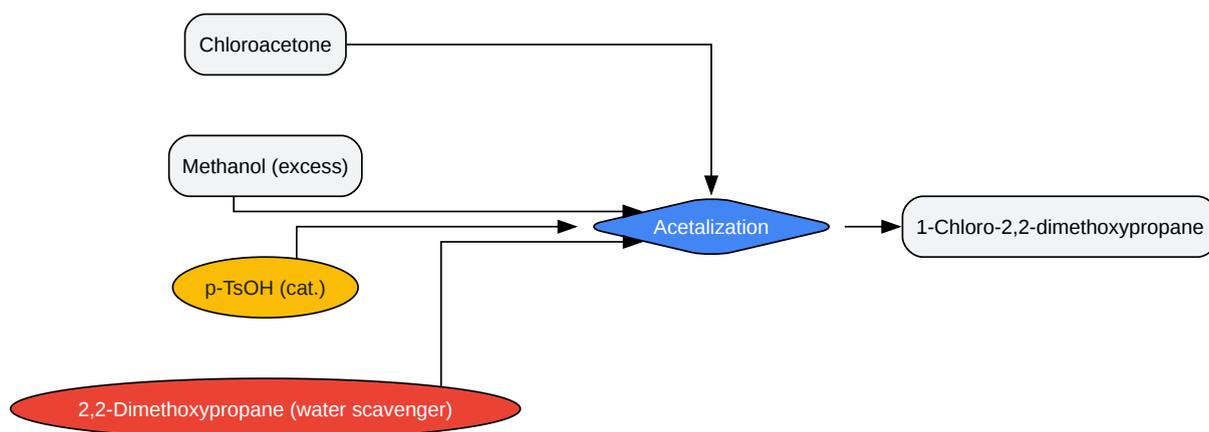
Experimental Workflow: A Hypothetical Protocol

Materials:

- Chloroacetone
- Methanol (anhydrous)
- 2,2-Dimethoxypropane (as a water scavenger)
- p-Toluenesulfonic acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Diethyl ether (for extraction)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chloroacetone (1.0 eq) and a three-fold excess of anhydrous methanol.
- Add a five-fold excess of 2,2-dimethoxypropane to the mixture.
- Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is expected to be complete within a few hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain **1-Chloro-2,2-dimethoxypropane**.



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